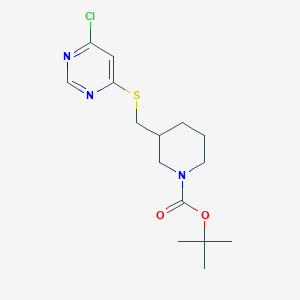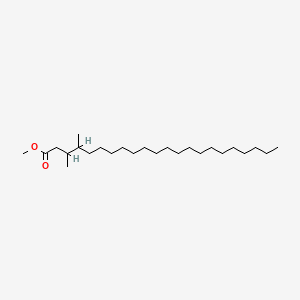
N-(3-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine is an organic compound characterized by the presence of a trifluoromethyl group, a chlorobenzyl group, and a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine typically involves the reaction of 3-chlorobenzyl chloride with 1,1,1-trifluoro-N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
N-(3-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzyl group.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: The methylamine group can be substituted with other functional groups through appropriate reagents and conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a different halogen can yield a new halogenated derivative, while oxidation can produce a corresponding carboxylic acid or alcohol.
科学的研究の応用
N-(3-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(3-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorobenzyl group can facilitate binding to specific receptors or enzymes, modulating their activity. The methylamine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
N-(3-chlorobenzyl)-1-(4-methylpentanoyl)-L-prolinamide: Shares the chlorobenzyl group but differs in the presence of a prolinamide moiety.
D-leucyl-N-(3-chlorobenzyl)-L-prolinamide: Contains a similar chlorobenzyl group but includes leucine and proline derivatives.
Uniqueness
N-(3-chlorobenzyl)-1,1,1-trifluoro-N-methylmethanamine is unique due to the combination of the trifluoromethyl group, chlorobenzyl group, and methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C9H9ClF3N |
|---|---|
分子量 |
223.62 g/mol |
IUPAC名 |
N-[(3-chlorophenyl)methyl]-1,1,1-trifluoro-N-methylmethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-14(9(11,12)13)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 |
InChIキー |
BMOOSZWGXPUKBJ-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC(=CC=C1)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


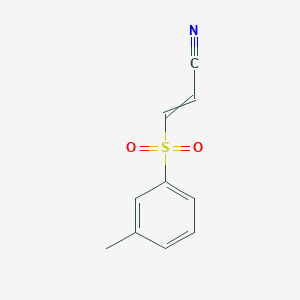
![Benzofuro[3,2-D]isoxazole](/img/structure/B13957223.png)
![Dimethyl 2-[(trimethylsilyl)oxy]succinate](/img/structure/B13957224.png)



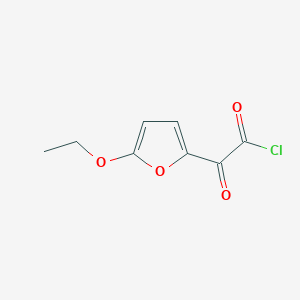
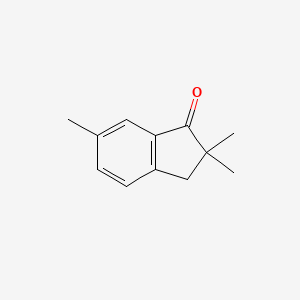
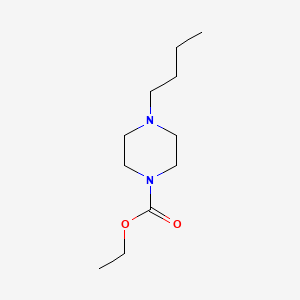
![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)
